molecular formula C22H18F3N3O2 B2366354 4-((1H-imidazol-1-yl)methyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide CAS No. 1421450-52-3

4-((1H-imidazol-1-yl)methyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide

Cat. No.: B2366354
CAS No.: 1421450-52-3
M. Wt: 413.4
InChI Key: KKBAECCKQLIHOQ-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide is a useful research compound. Its molecular formula is C22H18F3N3O2 and its molecular weight is 413.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Organosoluble Polyamides

Research has explored the synthesis of new diamine monomers containing triaryl imidazole pendent groups, leading to the development of novel polyamides. These polyamides exhibit medium molecular weights, glass-transition temperatures ranging from 236 to 265°C, and good solubility in polar aprotic solvents. Their thermal stability, indicated by weight loss temperatures in the range of 350–373°C in air atmosphere, underscores their potential for high-performance materials applications (Ghaemy, Behmadi, & Alizadeh, 2009).

Corrosion Inhibition

Benzimidazole derivatives have been investigated for their role as corrosion inhibitors for steel in acidic environments. The efficiency of these inhibitors increases with concentration and decreases with temperature, showcasing their potential in protecting metal surfaces from corrosion. Their mixed nature as inhibitors and their interactions with metal surfaces were studied using various spectroscopy and microscopy techniques, providing insights into their mechanism of action (Yadav et al., 2016).

Fluorescent Sensors

Benzimidazole and benzothiazole conjugated Schiff bases have been developed as fluorescent sensors for detecting metal ions such as Al3+ and Zn2+. These compounds exhibit significant solvatochromic behavior, large Stokes shifts, and aggregation-induced emission, making them promising tools for analytical and bioanalytical applications (Suman et al., 2019).

Synthesis of Blue Emitting Fluorophores

The synthesis of novel blue emitting fluorophores based on 2-aryl-1,2,3-triazoles has been explored, demonstrating their potential in optoelectronic applications. These compounds show absorption in the near-visible and visible regions, emit in the blue and green regions, and are thermally stable up to 300°C. Their photophysical properties make them candidates for use in fluorescent dyes and organic light-emitting diodes (Padalkar et al., 2015).

Antimicrobial Assessment of Heterocyclic Compounds

Thiosemicarbazide derivatives have been utilized as precursors in the synthesis of various heterocyclic compounds, including imidazoles, oxadiazoles, and triazines. Some of these synthesized compounds exhibit antimicrobial activity, indicating their potential in the development of new antimicrobial agents (Elmagd et al., 2017).

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O2/c23-22(24,25)19-4-3-5-20(14-19)30-13-2-1-10-27-21(29)18-8-6-17(7-9-18)15-28-12-11-26-16-28/h3-9,11-12,14,16H,10,13,15H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBAECCKQLIHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC#CCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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